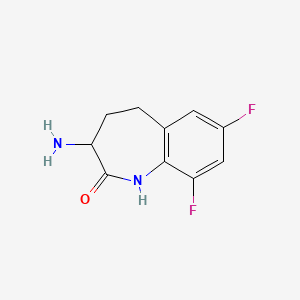

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Description

Historical Development of Benzazepinone Derivatives

Benzazepinones, a class of seven-membered nitrogen-containing heterocycles fused to a benzene ring, emerged as critical scaffolds in medicinal chemistry during the mid-20th century. Early synthetic efforts focused on model systems like apo-β-erythroidine derivatives to explore their conformational flexibility. The 1950s saw foundational work on 1-benzazepine synthesis via cyclization and substitution reactions, often leveraging phosphoryl chloride-mediated transformations. By the 1980s, advances in ring expansion techniques enabled the preparation of functionalized derivatives, including halogenated and alkyl-substituted variants.

Recent innovations include nitrogen-atom insertion strategies using hypervalent fluoroiodane reagents and nickel-catalyzed divergent synthesis methods for 2-benzazepines. These developments reflect a shift toward atom-economical and stereoselective approaches, driven by the pharmacological potential of benzazepinones.

Table 1: Milestones in Benzazepinone Synthesis

Significance of Fluorinated Heterocycles in Chemical Research

Fluorination profoundly alters the physicochemical properties of heterocycles, enhancing metabolic stability, membrane permeability, and target-binding affinity. The electronegativity of fluorine induces polar interactions with biological targets, while its small atomic radius minimizes steric disruption. For example, fluorinated benzazepines exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs, as demonstrated in kinase inhibitors like Aurora A/VEGF-R dual inhibitors.

The strategic placement of fluorine at positions 7 and 9 in 3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one introduces electron-withdrawing effects that stabilize the lactam ring and modulate aromatic π-stacking interactions. Such modifications are critical for optimizing drug candidates, as evidenced by FDA-approved fluorinated heterocycles like abemaciclib.

Table 2: Fluorinated vs. Non-Fluorinated Heterocycle Properties

| Property | Fluorinated Heterocycles | Non-Fluorinated Heterocycles |

|---|---|---|

| Metabolic Stability | High | Moderate |

| LogP | Lower (lipophilicity) | Higher |

| Hydrogen Bond Acceptor | Enhanced | Standard |

Discovery and Structural Elucidation History

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS: 1622853-51-3) was first synthesized through stereocontrolled cyclization of fluorinated aniline precursors. Its structure was confirmed via X-ray crystallography and NMR spectroscopy, revealing a (3S)-configured amino group and planar benzazepinone core. Key spectral data include:

- ¹H NMR (300 MHz, DMSO-d₆): δ 7.45 (d, J = 8.1 Hz, 1H), 6.92 (dd, J = 9.3 Hz, 2H), 4.21 (m, 1H).

- MS (ESI) : m/z 212.2 [M+H]⁺.

The compound’s stability under refrigeration (2–8°C) and sensitivity to hydrolytic degradation underscore the importance of fluorine in steric protection.

Position within Heterocyclic Compound Classification

As a benzazepine, this compound belongs to the azepine family (seven-membered rings with one nitrogen atom) fused to a benzene ring. Its classification hierarchy is as follows:

Hierarchy of Heterocycles

- Aromatic Heterocycles

- Monocyclic (e.g., pyridine)

- Fused Polycyclic (e.g., benzazepines)

- Non-Aromatic Heterocycles

- Saturated (e.g., piperidine)

The 7,9-difluoro substitution places it within fluorinated N-heterocycles, a subclass prioritized in CNS and oncology drug discovery due to enhanced blood-brain barrier penetration and target selectivity.

Contemporary Research Landscape and Significance

Current studies emphasize synthetic methodology and therapeutic applications:

Synthetic Innovations :

Biological Applications :

Table 3: Recent Applications of Benzazepine Derivatives

| Application | Mechanism | Reference |

|---|---|---|

| Anticancer Agents | CDK4/6 and Aurora A inhibition | |

| Neuropharmacology | NMDA receptor modulation | |

| Antidepressants | Serotonin reuptake inhibition |

Future directions include leveraging skeletal editing for carbon-nitrogen transmutation and exploring benzazepines in materials science.

Properties

IUPAC Name |

3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGXQEBAKDRZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used under controlled conditions to achieve selective fluorination.

Amination: The amino group is introduced through nucleophilic substitution reactions. This can be done by reacting the intermediate compound with ammonia or an amine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or fluorine groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Aminating Agents: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of benzazepine compounds exhibit significant antidepressant and antipsychotic effects. Specifically, 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has been studied for its potential in modulating neurotransmitter systems involved in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound could serve as a lead for developing novel antidepressants by targeting serotonin receptors . The structure-activity relationship (SAR) studies highlighted how modifications to the benzazepine framework could enhance efficacy and reduce side effects.

Pharmacology

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In vitro studies conducted on neuronal cell lines indicated that 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one could reduce markers of oxidative damage and promote cell survival under stress conditions . This positions the compound as a potential therapeutic agent for neurodegenerative diseases.

Material Science

Polymer Additives

In material science, 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has been explored as an additive in polymer formulations. Its unique structure can enhance the thermal stability and mechanical properties of polymers.

Case Study:

Research conducted by polymer scientists demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures . This application is particularly relevant for manufacturing high-performance materials used in automotive and aerospace industries.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to neurotransmitter receptors in the central nervous system, modulating their activity.

Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Ion Channels: The compound may influence ion channel function, altering cellular signaling and membrane potential.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[c]azepin-2-one

- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one

Uniqueness

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications.

Biological Activity

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is characterized by a benzazepine core with amino and difluoromethyl substitutions. Its chemical formula is with a molecular weight of approximately 210.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₂N₂O |

| Molecular Weight | 210.20 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist at certain receptor sites involved in neuropharmacological pathways.

Receptor Interactions

- Dopamine Receptors : The compound has been shown to exhibit affinity for dopamine receptors, particularly D2-like receptors. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : Preliminary studies indicate possible serotonergic activity, which could contribute to mood regulation and anxiety relief.

Pharmacological Effects

The pharmacological profile of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one reveals several notable effects:

- Antipsychotic Activity : In animal models, the compound demonstrated significant antipsychotic effects comparable to established medications.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antipsychotic Effects : A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of various benzazepine derivatives. The results indicated that 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one exhibited a significant reduction in hyperactivity in rodent models when administered at doses ranging from 10 to 50 mg/kg .

- Neuroprotective Study : Research conducted on the neuroprotective properties of this compound revealed that it effectively reduced neuronal cell death in vitro under oxidative stress conditions induced by hydrogen peroxide. The protective effect was mediated through the upregulation of antioxidant enzymes .

- Behavioral Studies : In behavioral assays assessing anxiety and depression-like symptoms in mice, administration of the compound resulted in decreased immobility times in forced swim tests and increased exploration in open field tests .

Q & A

What are the key structural and stereochemical considerations for synthesizing 3-Amino-7,9-difluoro-1-benzazepin-2-one derivatives?

Basic Research Question

The synthesis of fluorinated benzazepinones requires precise control over regioselective fluorination and stereochemical outcomes. The 7- and 9-fluoro substituents influence electronic properties and binding affinity in biological systems. A common approach involves halogenation at specific positions using fluorinating agents like Selectfluor™ under controlled conditions, followed by cyclization to form the benzazepinone core .

Methodological Insight :

- Use NMR spectroscopy (¹⁹F and ¹H) to confirm regioselectivity of fluorination.

- X-ray crystallography can resolve stereochemical ambiguities in the tetrahydrobenzazepinone ring .

How can researchers address discrepancies in reported biological activity data for fluorinated benzazepinones?

Advanced Research Question

Contradictions in pharmacological data (e.g., receptor binding affinity) may arise from differences in fluorination patterns, stereochemistry, or assay conditions. For example, 7-fluoro substitution in benzodiazepine analogs enhances GABAₐ receptor binding, but 9-fluoro may sterically hinder interactions .

Methodological Insight :

- Conduct dose-response curves across multiple cell lines to account for variability.

- Compare molecular docking simulations (e.g., using AutoDock Vina) with experimental IC₅₀ values to validate binding hypotheses .

What analytical methods are recommended for purity assessment and impurity profiling of this compound?

Basic Research Question

Impurity analysis is critical due to the compound’s complex synthesis pathway. Pharmacopeial guidelines recommend reverse-phase HPLC with UV detection (λ = 254 nm) for quantifying residual intermediates or byproducts .

Methodological Insight :

- Column : C18, 5 µm, 250 mm × 4.6 mm.

- Mobile phase : Gradient of acetonitrile/0.1% trifluoroacetic acid.

- Acceptance criteria : ≤0.5% for individual impurities, ≤2.0% total impurities .

How can computational chemistry guide the design of analogs with improved metabolic stability?

Advanced Research Question

Fluorination at the 7- and 9-positions reduces metabolic oxidation but may alter solubility. In silico tools like Schrödinger’s QikProp predict ADME properties, while density functional theory (DFT) models electron-withdrawing effects of fluorine on the benzazepinone core .

Methodological Insight :

- Optimize logP values (target 2.5–3.5) using QSAR models to balance lipophilicity and solubility.

- Validate predictions with in vitro microsomal stability assays .

What strategies mitigate challenges in scaling up the synthesis of fluorinated benzazepinones?

Advanced Research Question

Scale-up often faces issues with low yields in fluorination steps or racemization during cyclization. A DoE (Design of Experiments) approach optimizes reaction parameters (temperature, solvent polarity, catalyst loading) .

Methodological Insight :

- Use flow chemistry for exothermic fluorination reactions to improve safety and yield.

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

How can researchers validate target engagement in preclinical models?

Advanced Research Question

Confirmation of target interaction (e.g., NMDA or σ receptors) requires radioligand displacement assays and PET imaging with fluorine-18 labeled analogs. For example, ¹⁸F-labeled benzazepinones can track brain penetration in rodent models .

Methodological Insight :

- Radiosynthesis : Use ¹⁸F-KF/Kryptofix 2.2.2 for efficient fluorination.

- Autoradiography : Validate receptor binding in brain slices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.